molecular formula C27H26ClNO B4102915 1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B4102915
M. Wt: 416.0 g/mol
InChI Key: LACAZIDCPWSTNI-UHFFFAOYSA-N
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Description

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride is an organic compound with a complex structure that includes benzyl, benzyloxy, and diphenylmethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzyl chloride, which is then reacted with diphenylmethanamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)aniline hydrochloride
  • 4-(Benzyloxy)benzyl chloride
  • N-[4-(benzyloxy)phenyl]glycinamide

Uniqueness

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride is unique due to its specific structure, which combines benzyl, benzyloxy, and diphenylmethanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO.ClH/c1-4-10-23(11-5-1)21-29-26-18-16-22(17-19-26)20-28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19,27-28H,20-21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACAZIDCPWSTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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